molecular formula C6H8N2O B1418175 5,6-Dimethylpyrimidin-4-ol CAS No. 34916-78-4

5,6-Dimethylpyrimidin-4-ol

Cat. No. B1418175
CAS RN: 34916-78-4
M. Wt: 124.14 g/mol
InChI Key: HKZKHJGXIOEURG-UHFFFAOYSA-N
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Description

5,6-Dimethylpyrimidin-4-ol is a chemical compound with the molecular formula C6H8N2O . It is a type of pyrimidine, which is a class of organic compounds characterized by a six-membered ring with two nitrogen atoms and four carbon atoms .


Molecular Structure Analysis

The molecular structure of 5,6-Dimethylpyrimidin-4-ol consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also contains two methyl groups and a hydroxyl group attached to the pyrimidine ring .


Chemical Reactions Analysis

The chemical reactions involving 5,6-Dimethylpyrimidin-4-ol are not explicitly mentioned in the available literature. Pyrimidines, in general, are known to participate in a variety of chemical reactions, but the specific reactions for this compound would require further investigation .

Scientific Research Applications

  • Application : The compound “5,6-Dimethylpyrimidin-4-ol” is a part of the chemistry of pyrimido [4,5-d]pyrimidines and pyrimido [5,4-d]pyrimidines . These compounds have been applied on a large scale in the medical and pharmaceutical fields .
  • Methods of Application : The study provides an overview of the chemistry and biological significance of pyrimido [4,5-d]pyrimidine and pyrimido [5,4-d]pyrimidine analogs . The main sections include synthesis methods and the reactivities of the substituents linked to the ring carbon and nitrogen atoms .
  • Results : The diverse biological efficacy of pyrimidopyrimidine compounds has been extensively tested on a large scale .

Another application is found in the synthesis of a new Cu(II) complex with the monodentate ligand 2,6-dimethylpyrimidin-4-(1 H)-one . The complex was synthesized and characterized by single crystal X-ray diffraction, elemental analysis, and IR spectroscopy along with detailed theoretical studies based on density functional theory (DFT) at the B3LYP-D3(BJ) .

    Field

    Chemistry

    • Application : “5,6-Dimethylpyrimidin-4-ol” is used as a building block in the synthesis of various heterocyclic compounds .
    • Methods of Application : The compound can be used in various chemical reactions to synthesize new compounds .
    • Results : The synthesized compounds can have various applications depending on their chemical properties .

    Field

    Medicinal Chemistry

    • Application : Pyrimidine derivatives, which can be synthesized from “5,6-Dimethylpyrimidin-4-ol”, have been studied for their biological properties .
    • Methods of Application : The synthesis of these derivatives often involves reactions with 1,3-dielectrophilic components in the presence of a base .
    • Results : The synthesized pyrimidine derivatives have shown diverse biological activities .

    Field

    • Application : “5,6-Dimethylpyrimidin-4-ol” is used as a building block in the synthesis of various heterocyclic compounds .
    • Methods of Application : The compound can be used in various chemical reactions to synthesize new compounds .
    • Results : The synthesized compounds can have various applications depending on their chemical properties .

    Field

    • Application : Pyrimidine derivatives, which can be synthesized from “5,6-Dimethylpyrimidin-4-ol”, have been studied for their biological properties .
    • Methods of Application : The synthesis of these derivatives often involves reactions with 1,3-dielectrophilic components in the presence of a base .
    • Results : The synthesized pyrimidine derivatives have shown diverse biological activities .

properties

IUPAC Name

4,5-dimethyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-5(2)7-3-8-6(4)9/h3H,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZKHJGXIOEURG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CNC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40577069
Record name 5,6-Dimethylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethylpyrimidin-4-ol

CAS RN

34916-78-4
Record name 5,6-Dimethyl-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34916-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dimethylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
D Sen, CHJ Wells - Pesticide Science, 1981 - Wiley Online Library
Photolysis of 2‐dimethylamino‐5, 6‐dimethylpyrimidin‐4‐ol (I) in degassed aqueous solution yields two isomeric photo‐dimers which are formed by dimerisation across the 5, 6‐double …
Number of citations: 7 onlinelibrary.wiley.com
SR Dixon, CHJ Wells - Pesticide science, 1987 - Wiley Online Library
The chlorophyll sensitised photodegradation of 2‐dimethylamino‐5, 6‐dimethylpyrimidin‐4‐ol (I), a hydrolysis product of pirimicarb, in the solid state on silica gel and in chloroform …
Number of citations: 12 onlinelibrary.wiley.com
SR Dixon, CHJ Wells - Pesticide science, 1989 - Wiley Online Library
The products from the methylene blue sensitised photo‐oxidation of 2‐dimethylamino‐5,6‐dimethylpyrimidin‐4‐ol (I) in deuterochloroform/deuteroacetone have been investigated. A …
Number of citations: 4 onlinelibrary.wiley.com
GJ Harkness, CHJ Wells - Pesticide Science, 1981 - Wiley Online Library
Rate constants have been measured for the reaction in chloroform solution of singlet oxygen with the fungicides ethirimol (5‐butyl‐2‐ethylamino‐6‐methylpyrimidin‐4‐ol) and …
Number of citations: 20 onlinelibrary.wiley.com
SR Dixon, CHJ Wells - Journal of Molecular Structure, 1986 - Elsevier
2-Dimethylamino -5,6-dimethylpyrimidin-4-ol (I) and 5-n-butyl-2-dimethylamino-6-methylpyrimidin-4-ol (dimethirimol) form 1:1 complexes with Cu(II), Cd(II), Mn(II), Co(II), and Hg(II) salts. …
Number of citations: 2 www.sciencedirect.com
SM Kanan, IA Abu-Yousef, N Abdo… - International …, 2014 - inderscienceonline.com
Silver clusters were incorporated into the Y zeolite framework and used as a photocatalyst toward pirimicarb. X-ray fluorescence (XRF), X-ray photoelectron spectroscopy (XPS), and low…
Number of citations: 6 www.inderscienceonline.com
C Sams, K Patel, K Jones - Toxicology letters, 2010 - Elsevier
This study has developed and validated an assay to quantify metabolites of the carbamate insecticide pirimicarb, whose residues are commonly found on a variety of food products, at …
Number of citations: 18 www.sciencedirect.com
T Göen, H Denghel, H Drexler - 2018 - oem.bmj.com
Abstracts Page 1 indicative of exposure to gaseous components (eg, aldehydes, NOx, SOx, CO) of diesel exhaust. Conclusion This study highlights both the historical context and the …
Number of citations: 2 oem.bmj.com
K Wall, C Kerth - Meat and Muscle Biology, 2019 - iastatedigitalpress.com
ObjectivesThe objective of this study was to utilize mass spectrometry (MS) instrumentation to define flavor differences in beef strip loin steaks cooked on five different surface …
Number of citations: 2 iastatedigitalpress.com
B Barrios, B Mohrhardt, PV Doskey… - … Science & Technology, 2021 - ACS Publications
Singlet oxygen ( 1 O 2 ) is a selective reactive oxygen species that plays a key role for the fate of various organic compounds in the aquatic environment under sunlight irradiation, …
Number of citations: 40 pubs.acs.org

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